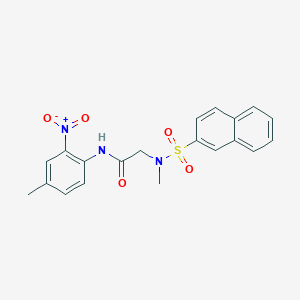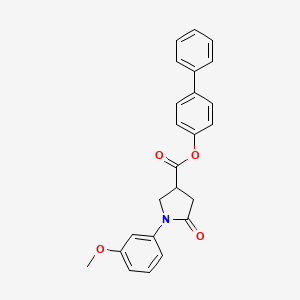![molecular formula C18H26N2O6 B4143865 1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4143865.png)
1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The process may also include deprotection steps using reagents like PhSH (thiophenol) to yield the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives.
Scientific Research Applications
1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid can be compared with other similar piperazine derivatives, such as:
1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-{4-[3-(4-Phenyl-1-piperazinyl)propoxy]phenyl}ethanone: This derivative has a longer propoxy chain and a phenyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific ethyl-piperazine structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-3-17-8-10-18(11-9-17)12-13-20-16-6-4-15(5-7-16)14(2)19;3-1(4)2(5)6/h4-7H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZKQLMABZUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzenesulfonamide](/img/structure/B4143782.png)
![3-[4-(3-sec-butoxyphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4143784.png)

![N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4143800.png)
![methyl 2-{[2-(4-tert-butylphenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4143804.png)

![Ethyl 1-[2-(4-tert-butylphenoxy)propanoyl]piperidine-4-carboxylate](/img/structure/B4143843.png)
![4-benzyl-3-[(2-chloro-6-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4143851.png)
![4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4143858.png)
![3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4143860.png)
![5,5-dimethyl-3-[3-(2-propionylphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4143871.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4143884.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B4143885.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4143886.png)
